Ethenyl(methyl)phosphinic isocyanate
Description
Ethenyl(methyl)phosphinic isocyanate is a specialized organophosphorus compound characterized by a phosphinic group (R₂P(O)) and a reactive isocyanate (-NCO) moiety.
Properties
CAS No. |
113419-09-3 |
|---|---|
Molecular Formula |
C4H6NO2P |
Molecular Weight |
131.07 g/mol |
IUPAC Name |
1-[isocyanato(methyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6NO2P/c1-3-8(2,7)5-4-6/h3H,1H2,2H3 |
InChI Key |
BXHVJZNLIQULLT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C=C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)phosphinic isocyanate can be synthesized through various methods. One common approach involves the reaction of ethenylphosphinic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates .
Industrial Production Methods
Industrial production of this compound often relies on the phosgene process, which involves the reaction of phosgene with appropriate precursors. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods, which offer safer and more environmentally friendly production routes .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)phosphinic isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphinic acids, amines, and substituted phosphinic derivatives. These products have various applications in different fields, making this compound a versatile compound.
Scientific Research Applications
Ethenyl(methyl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of ethenyl(methyl)phosphinic isocyanate involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Phosphinic Acid Derivatives
- 3-Aminopropylphosphinic Acids vs. Methyl-Substituted Analogs: highlights that 3-aminopropylphosphinic acids exhibit stronger inhibition of transient lower esophageal sphincter relaxation (TLOSR) compared to their methyl-substituted counterparts (3-aminopropyl(methyl)phosphinic acids). This is attributed to enhanced uptake via GABA transporters in brain cells, suggesting that substituents on the phosphorus atom significantly affect bioavailability and therapeutic efficacy . However, the ethenyl group could confer selectivity for peripheral targets.
Phosphinic Acids with Aromatic Substituents :
describes phosphinic acids derived from α-phenyl-α-methylbutadiene, such as 8-phenyl-α-methylbutadiene phosphinic acid (m.p. 192°C, decomp.). These compounds exhibit higher thermal stability compared to aliphatic phosphinic acids, likely due to aromatic conjugation .- Comparison : Ethenyl(methyl)phosphinic isocyanate, lacking aromaticity, may have lower melting points and reduced stability under thermal stress.
Isocyanate-Containing Compounds
Reactivity in Reduction Reactions :
demonstrates that isocyanates, such as phenyl isocyanate, can be reduced to methylamines using diphenyl silane. The reaction efficiency depends on the substituents attached to the isocyanate group .- This compound : The phosphinic group may alter reduction pathways. For example, the ethenyl moiety could participate in conjugate addition, leading to complex byproducts unlike simpler aryl isocyanates.
Comparison with Isothiocyanates :
lists phenyl isothiocyanate (PSNC, 103-72-0), where the oxygen in isocyanates is replaced with sulfur. Isothiocyanates generally exhibit higher nucleophilicity but lower electrophilicity compared to isocyanates, influencing their utility in synthesis and biological interactions .
Substrate Scope in Catalytic Reactions
- Catalytic Reductions: notes that indoles, enamines, and cinnamic acid are efficiently reduced using silane catalysts. However, isocyanates like this compound may require tailored catalysts (e.g., tris(pentafluorophenyl)borane) to avoid side reactions with the phosphinic moiety .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
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